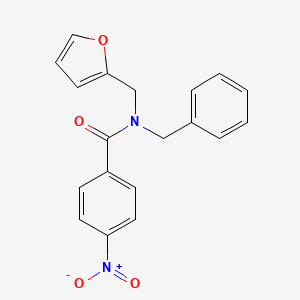

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide

Description

N-Benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide is a substituted benzamide featuring a nitro group at the para position of the benzoyl ring, a benzyl group, and a furan-2-ylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-19(16-8-10-17(11-9-16)21(23)24)20(14-18-7-4-12-25-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNERSPMWJCQHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide typically involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and a solvent like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol can be employed.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate can be used.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-benzyl-N-(furan-2-ylmethyl)-4-aminobenzamide.

Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.

Scientific Research Applications

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes. The benzyl and furan moieties can enhance the binding affinity of the compound to its targets through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

N-(3-Chlorophenethyl)-4-nitrobenzamide ()

- Structure : Shares the 4-nitrobenzamide core but replaces the benzyl and furan groups with a 3-chlorophenethylamine-derived side chain.

- Synthesis : Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride, analogous to methods for other nitrobenzamides.

- The absence of a heterocyclic furan ring reduces π-π stacking interactions, which may impact crystallinity or binding to biological targets .

4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide ()

- Structure : Contains a furan-2-ylmethyl group but substitutes the nitro group with bromine and adds a methyl group at the meta position.

- The methyl group increases steric hindrance, which could limit conformational flexibility .

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide ()

- Structure : Retains the 4-nitrobenzamide core but incorporates a benzothiazole ring and a chloro substituent.

- Functional Implications :

Physicochemical and Reactivity Comparisons

Thermal Stability and Degradation

- N-(2,2-Diphenylethyl)-4-nitrobenzamide () : The bulky diphenylethyl group increases thermal stability (predicted melting point >150°C) due to restricted molecular motion. In contrast, the furan and benzyl groups in the target compound may lower thermal stability by introducing less rigid substituents .

Enzyme Inhibition and Prodrug Activation

- β-Amino Boronic Acids (): Designed as β-lactamase inhibitors, these compounds leverage boronic acid’s electrophilicity. The target compound lacks this functionality but may exhibit nitroreductase-triggered cytotoxicity akin to 2,4-dinitrobenzamide prodrugs (). However, its single nitro group likely results in slower activation kinetics compared to dinitro analogues .

- Cytotoxicity Trends (): Electron-withdrawing substituents (e.g., -NO₂) enhance cytotoxicity in nitrobenzamides. The target compound’s nitro group may confer moderate activity, though less than 4-SO₂Me or 4-CF₃ derivatives .

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Amide bond formation : React 4-nitrobenzoyl chloride with benzylamine and furfurylamine under Schotten-Baumann conditions (pH 8–10, dichloromethane/water biphasic system) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Key parameters :

- Temperature control (0–5°C during acylation to minimize side reactions).

- Stoichiometric excess of amines (1.2–1.5 equivalents) to ensure complete conversion .

Yield optimization : Adjust solvent polarity (e.g., THF for better solubility of intermediates) and use catalytic DMAP to accelerate acylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretching) and ~1350 cm⁻¹ (C–N stretching) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 365.4 (calculated for C₂₀H₁₉N₂O₄⁺) .

Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

Q. What initial biological screening assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., 10–100 µM compound in Tris buffer, measure IC₅₀ via fluorescence).

- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation after 48-hour exposure) .

Note : Include DMSO controls (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

Methodological Answer:

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for direct binding kinetics or thermal shift assays to detect target stabilization .

- Structural analysis : Perform X-ray crystallography (SHELX suite ) to verify compound-target interactions.

- Batch variability check : Re-synthesize the compound and validate purity via elemental analysis .

Q. What computational strategies are effective for predicting the nitro group’s role in target binding?

Methodological Answer:

- Docking studies (AutoDock Vina) : Simulate binding poses with and without the nitro group to assess its impact on binding energy (∆G).

- DFT calculations : Analyze electron-withdrawing effects of the nitro group on molecular electrostatic potential (MEP) .

- MD simulations : Track hydrogen bonding between the nitro group and active-site residues (e.g., lysine or arginine) over 100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F) at the benzyl position or methyl groups on the furan ring .

- Bioisosteric replacement : Replace nitro with cyano or sulfonamide groups to maintain electron-withdrawing effects while improving solubility .

- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assay) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.